N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
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Overview
Description
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that features a unique structure combining a naphthothiazole core with a morpholinosulfonyl benzamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Naphthothiazole Core: This step involves the cyclization of a suitable naphthalene derivative with a thioamide under acidic conditions to form the naphthothiazole ring.
Attachment of the Benzamide Group: The naphthothiazole intermediate is then reacted with 4-(morpholinosulfonyl)benzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where the morpholino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Various nucleophiles like amines, thiols, under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Substituted benzamides with different nucleophiles.
Scientific Research Applications
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in research to understand its effects on various biological pathways, including apoptosis and cell cycle regulation.
Chemical Biology: It serves as a probe to study protein-ligand interactions and enzyme mechanisms.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell division and survival.
Comparison with Similar Compounds
Similar Compounds
Naphthothiazole Derivatives: Compounds with similar naphthothiazole cores but different substituents.
Benzamide Derivatives: Compounds with benzamide moieties but different functional groups attached.
Uniqueness
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is unique due to its combination of a naphthothiazole core and a morpholinosulfonyl benzamide moiety, which imparts distinct chemical and biological properties. This unique structure allows it to interact with specific molecular targets in ways that similar compounds may not, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S2/c26-21(16-5-8-17(9-6-16)31(27,28)25-11-13-29-14-12-25)24-22-23-20-18-4-2-1-3-15(18)7-10-19(20)30-22/h1-6,8-9H,7,10-14H2,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPARQYKNVITZKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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